2-(2,3-Diphenylpropyl)-6-methylpyridine
Description
2-(2,3-Diphenylpropyl)-6-methylpyridine is a pyridine derivative characterized by a 6-methylpyridine core substituted with a 2,3-diphenylpropyl group. For instance, describes the synthesis of N-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)acetamide, which shares the diphenylpropyl motif and employs sodium iodide and chlorotrimethylsilane in acetonitrile under reflux conditions. Such methods may parallel those used for synthesizing this compound, though substitution patterns (e.g., acetamide vs. pyridine) would alter reactivity and purification requirements.
Properties
Molecular Formula |
C21H21N |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(2,3-diphenylpropyl)-6-methylpyridine |
InChI |
InChI=1S/C21H21N/c1-17-9-8-14-21(22-17)16-20(19-12-6-3-7-13-19)15-18-10-4-2-5-11-18/h2-14,20H,15-16H2,1H3 |
InChI Key |
HNNKEMLGIJUJRS-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)CC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NC(=CC=C1)CC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyridine Derivatives
Key Observations :
- Steric and Electronic Effects : The 2,3-diphenylpropyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl or hydrazinyl groups. This could reduce reactivity in nucleophilic substitution but enhance π-π stacking in supramolecular applications.
- Coordination Chemistry : Unlike 6,6'-Dimethyl-2,2'-Dipyridyl (a classic ligand in metal complexes due to its bipyridyl core), the target compound’s single pyridine ring and bulky substituents may limit its utility in catalysis.
- Pharmacological Potential: The dimethoxybenzoyl analog highlights how electron-withdrawing groups can modulate bioactivity, whereas the diphenylpropyl group may improve membrane permeability in drug candidates.
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